

Synthesis of N-ethyl-4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride

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Compound of Interest

Compound Name: *N-ethyl-4-nitrobenzenesulfonamide*

Cat. No.: *B187138*

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Application Notes and Protocols: Synthesis of N-ethyl-4-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **N-ethyl-4-nitrobenzenesulfonamide** from 4-nitrobenzenesulfonyl chloride and ethylamine. The presented methodology is robust, offering a high yield of the target compound. These application notes include a comprehensive experimental procedure, data presentation in tabular format for clarity, and a visual representation of the workflow to ensure reproducibility and ease of use in a laboratory setting.

Introduction

N-substituted sulfonamides are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The 4-nitrobenzenesulfonyl group serves as an important protecting group for amines in organic synthesis. The synthesis of **N-ethyl-4-nitrobenzenesulfonamide** is a fundamental reaction that exemplifies the formation of sulfonamides. This process involves the nucleophilic attack of ethylamine on the electrophilic

sulfur atom of 4-nitrobenzenesulfonyl chloride, leading to the formation of a stable sulfonamide bond. The following protocol details a reliable method for this synthesis.

Experimental Protocols

Synthesis of **N-ethyl-4-nitrobenzenesulfonamide**

This protocol is adapted from a documented synthetic method.[\[1\]](#)

Materials:

- 4-nitrobenzenesulfonyl chloride
- 70% Ethylamine in water
- Methanol
- Water (deionized or distilled)
- Ice

Equipment:

- Round-bottom flask or reaction vessel
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel or syringe pump
- Büchner funnel and filter flask
- Standard laboratory glassware
- Drying oven or vacuum desiccator

Procedure:

- In a suitable reaction vessel, combine 12.7 mL of 70% ethylamine in water and 50 mL of methanol.
- Cool the mixture to 0-5 °C using an ice bath.
- While maintaining the temperature below 5 °C, add 10 g of 4-nitrobenzenesulfonyl chloride to the ethylamine solution in portions.
- Stir the reaction mixture vigorously at this temperature for 15 minutes. The reaction is typically complete within this timeframe.
- After 15 minutes, add 100 mL of cold water to the reaction mixture to precipitate the product.
- Continue stirring for an additional 30 minutes, ensuring the temperature remains below 5 °C.
- Isolate the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid thoroughly with cold water to remove any residual salts and impurities.
- Dry the purified **N-ethyl-4-nitrobenzenesulfonamide**, to obtain the final product. An 8.99 g yield of the product has been reported using this method.[\[1\]](#)

Data Presentation

Table 1: Reagents and Reaction Conditions

Reagent/Parameter	Quantity/Value
4-nitrobenzenesulfonyl chloride	10 g
70% Ethylamine in water	12.7 mL
Methanol	50 mL
Reaction Temperature	0-5 °C
Reaction Time	15 minutes
Reported Yield	8.99 g

Table 2: Characterization Data for **N-ethyl-4-nitrobenzenesulfonamide**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ N ₂ O ₄ S	[2]
Molecular Weight	230.24 g/mol	
Melting Point	102-103 °C	
Appearance	Expected to be a solid	

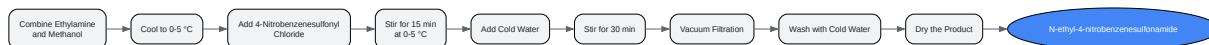
Purification

Recrystallization is a highly effective method for the purification of the solid product.

Recrystallization Protocol:

- **Solvent Selection:** Screen for a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, or mixtures such as ethanol/water or acetone/water.
- **Dissolution:** In an Erlenmeyer flask, dissolve the crude **N-ethyl-4-nitrobenzenesulfonamide** in a minimal amount of the chosen hot solvent.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot filtration to remove them.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. The purified product should crystallize out of the solution. The cooling process can be further facilitated by placing the flask in an ice bath.
- **Isolation:** Collect the crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of the cold recrystallization solvent.
- **Drying:** Dry the purified crystals under vacuum.

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **N-ethyl-4-nitrobenzenesulfonamide**.

Conclusion

The protocol described provides a straightforward and efficient method for the synthesis of **N-ethyl-4-nitrobenzenesulfonamide**. The reaction proceeds under mild conditions with a short reaction time and results in a high yield of the product. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a research and development setting.

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- To cite this document: BenchChem. [Synthesis of N-ethyl-4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187138#synthesis-of-n-ethyl-4-nitrobenzenesulfonamide-from-4-nitrobenzenesulfonyl-chloride]

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